molecular formula C14H22Cl2N4O4 B14368632 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane CAS No. 92531-04-9

1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane

Cat. No.: B14368632
CAS No.: 92531-04-9
M. Wt: 381.3 g/mol
InChI Key: ZHTQZYAOOMCQKS-UHFFFAOYSA-N
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Description

1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of tetraazocanes, which are characterized by a four-nitrogen atom ring structure. The presence of acetyl and chloropropanoyl groups further enhances its chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a tetraazocane derivative with acetic anhydride and 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The chloropropanoyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is not well-documented. its chemical structure suggests that it may interact with biological molecules through various pathways, including:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate biochemical pathways related to its functional groups, such as acetylation and chloropropanoylation.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetraazocane: The parent compound without acetyl and chloropropanoyl groups.

    1,5-Diacetyl-1,3,5,7-tetraazocane: A derivative with only acetyl groups.

    3,7-Bis(3-chloropropanoyl)-1,3,5,7-tetraazocane: A derivative with only chloropropanoyl groups.

Uniqueness

1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is unique due to the presence of both acetyl and chloropropanoyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to its similar compounds.

Properties

CAS No.

92531-04-9

Molecular Formula

C14H22Cl2N4O4

Molecular Weight

381.3 g/mol

IUPAC Name

3-chloro-1-[3,7-diacetyl-5-(3-chloropropanoyl)-1,3,5,7-tetrazocan-1-yl]propan-1-one

InChI

InChI=1S/C14H22Cl2N4O4/c1-11(21)17-7-19(13(23)3-5-15)9-18(12(2)22)10-20(8-17)14(24)4-6-16/h3-10H2,1-2H3

InChI Key

ZHTQZYAOOMCQKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN(CN(CN(C1)C(=O)CCCl)C(=O)C)C(=O)CCCl

Origin of Product

United States

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